molecular formula C10H11ClN2O2 B1331853 N-(benzylcarbamoyl)-2-chloroacetamide CAS No. 59272-24-1

N-(benzylcarbamoyl)-2-chloroacetamide

Cat. No.: B1331853
CAS No.: 59272-24-1
M. Wt: 226.66 g/mol
InChI Key: DXDRCKQAPGXXHW-UHFFFAOYSA-N
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Description

N-(benzylcarbamoyl)-2-chloroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzylcarbamoyl group attached to a 2-chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzylcarbamoyl)-2-chloroacetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2NH2+ClCH2COClC6H5CH2NHCOCH2Cl+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCOCH}_2\text{Cl} + \text{HCl} C6​H5​CH2​NH2​+ClCH2​COCl→C6​H5​CH2​NHCOCH2​Cl+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(benzylcarbamoyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzylamine and 2-chloroacetic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as N-(benzylcarbamoyl)-2-azidoacetamide or N-(benzylcarbamoyl)-2-thioacetamide.

    Hydrolysis: Benzylamine and 2-chloroacetic acid.

Scientific Research Applications

Chemistry: N-(benzylcarbamoyl)-2-chloroacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(benzylcarbamoyl)-2-chloroacetamide is largely dependent on its chemical structure and the specific context in which it is used. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

    N-(benzylcarbamoyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(benzylcarbamoyl)-2-iodoacetamide: Similar structure but with an iodine atom instead of chlorine.

    N-(benzylcarbamoyl)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: N-(benzylcarbamoyl)-2-chloroacetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

IUPAC Name

N-(benzylcarbamoyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-6-9(14)13-10(15)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDRCKQAPGXXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358985
Record name N-(Benzylcarbamoyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59272-24-1
Record name N-(Benzylcarbamoyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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